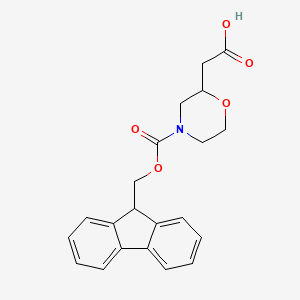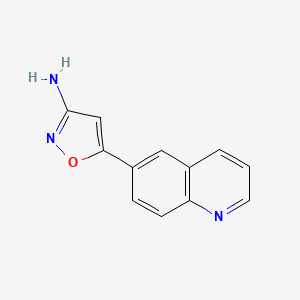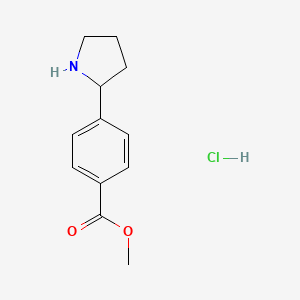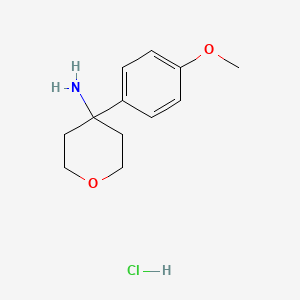
(3-环丙基-1H-吡唑-4-基)甲胺
描述
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine, also known as CPPM, is a cyclopropyl derivative of the pyrazole ring system. CPPM is a versatile synthetic intermediate that can be used in the synthesis of various compounds and has been used in a variety of laboratory experiments. CPPM is a highly reactive compound with a wide range of applications in scientific research.
科学研究应用
特发性肺纤维化 (IPF) 的治疗
(3-环丙基-1H-吡唑-4-基)甲胺的衍生物已被确定为盘状结构域受体 (DDR) 的有效抑制剂,DDR 是治疗 IPF 的有前景的药物靶点 。 这种慢性肺病的死亡率很高,该化合物已显示出强大的 DDR1/2 抑制活性,低毒性,良好的药代动力学特性以及可靠的体内抗纤维化功效 .
抗菌应用
与 (3-环丙基-1H-吡唑-4-基)甲胺结构相关的化合物已被评估其抗菌和抗真菌活性。 它们对多种菌株有效,例如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、伤寒沙门氏菌、白色念珠菌和黑曲霉 .
生化分析
Biochemical Properties
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .
Cellular Effects
The effects of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine on different cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may bind to DNA or RNA, influencing gene expression. These interactions are crucial for understanding its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for its safe application in research and potential therapeutic use .
Metabolic Pathways
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes .
属性
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTLBGBKWUINRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)


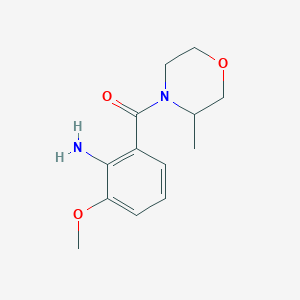

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

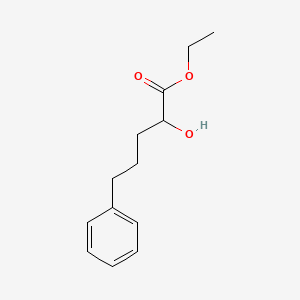
![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)
